molecular formula C17H22N4O3S B6138922 Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate

Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate

Cat. No.: B6138922
M. Wt: 362.4 g/mol
InChI Key: ILJWOAPLYRKSID-UHFFFAOYSA-N
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Description

Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their stability and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale organic synthesis techniques, including the use of microwave-assisted protocols to accelerate reaction times and improve yields. The use of catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to facilitate the rapid formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and its aromatic character contribute to its high binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfanyl group, in particular, allows for unique substitution reactions that are not commonly observed in other triazole derivatives .

Properties

IUPAC Name

methyl 2-[[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-12-6-4-5-7-13(12)10-21-11-15(19-20-21)16(22)18-14(8-9-25-3)17(23)24-2/h4-7,11,14H,8-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJWOAPLYRKSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NC(CCSC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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